molecular formula C4H4N2O2 B588294 Pyrazine 1,4-Dioxide-d4 CAS No. 933803-86-2

Pyrazine 1,4-Dioxide-d4

Cat. No.: B588294
CAS No.: 933803-86-2
M. Wt: 116.112
InChI Key: SXTKIFFXFIDYJF-RHQRLBAQSA-N
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Description

Pyrazine 1,4-Dioxide-d4: is a deuterated derivative of pyrazine 1,4-dioxide, a heterocyclic aromatic organic compound. The molecular formula of this compound is C4D4N2O2, and it has a molecular weight of 116.11 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Pyrazine 1,4-Dioxide-d4 typically involves the deuteration of pyrazine 1,4-dioxide. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. One common method involves the use of deuterated water (D2O) in the presence of a catalyst to facilitate the exchange reaction .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the process generally involves large-scale deuteration reactions using deuterated solvents and catalysts to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions: Pyrazine 1,4-Dioxide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce pyrazine derivatives with lower oxidation states .

Scientific Research Applications

Chemistry: Pyrazine 1,4-Dioxide-d4 is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics. Its deuterated form provides clearer spectra by reducing background signals from hydrogen atoms .

Biology and Medicine: In biological research, this compound is used to trace metabolic pathways and study enzyme mechanisms. Its isotopic labeling helps in identifying and quantifying metabolites in complex biological systems .

Industry: In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and in the study of reaction mechanisms .

Mechanism of Action

The mechanism of action of Pyrazine 1,4-Dioxide-d4 involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can influence various biochemical pathways, including enzyme catalysis and signal transduction. The deuterium atoms in this compound provide stability and allow for detailed studies of reaction kinetics and mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in analytical techniques such as NMR spectroscopy. The presence of deuterium atoms reduces background noise and enhances the clarity of spectra, making it a valuable tool in research .

Properties

CAS No.

933803-86-2

Molecular Formula

C4H4N2O2

Molecular Weight

116.112

IUPAC Name

2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide

InChI

InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D

InChI Key

SXTKIFFXFIDYJF-RHQRLBAQSA-N

SMILES

C1=C[N+](=O)C=CN1[O-]

Synonyms

Pyrazine N,N’-Dioxide-d4;  Pyrazine Di-N-oxide-d4;  Pyrazine Dioxide-d4; 

Origin of Product

United States

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